molecular formula C13H20ClN B13256187 (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

Cat. No.: B13256187
M. Wt: 225.76 g/mol
InChI Key: XKZMPUJCUOIJAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine typically involves the reaction of 3-chlorophenylpropylamine with butan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)propyl]butan-2-amine

InChI

InChI=1S/C13H20ClN/c1-4-10(3)15-13(5-2)11-7-6-8-12(14)9-11/h6-10,13,15H,4-5H2,1-3H3

InChI Key

XKZMPUJCUOIJAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(CC)C1=CC(=CC=C1)Cl

Origin of Product

United States

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